

Application Notes and Protocols for the Preclinical Pharmacokinetic Study of CH7233163

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Compound of Interest

Compound Name: CH7233163

Cat. No.: B10857791

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Introduction

CH7233163 is a novel, noncovalent, ATP-competitive inhibitor of Epidermal Growth Factor Receptor (EGFR) specifically designed to overcome resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib.[1][2][3][4] It has demonstrated potent antitumor activity against the highly resistant EGFR triple mutation Del19/T790M/C797S in both in vitro and in vivo preclinical models.[1][2][3][4] Understanding the pharmacokinetic (PK) profile of **CH7233163** in preclinical models is crucial for its continued development, enabling the correlation of plasma exposure with pharmacodynamic effects and informing dose selection for further studies.

These application notes provide a summary of the available preclinical data on **CH7233163** and detailed protocols for conducting pharmacokinetic and pharmacodynamic studies in rodent models.

Pharmacokinetic Data Summary

While detailed pharmacokinetic parameters such as C_{max}, T_{max}, and AUC for **CH7233163** are not publicly available in tabulated form, a key study by Kashima et al. (2020) provides some insight into its plasma concentration in mice. Following a single oral administration, the mean plasma level was 43 nmol/L at 24 hours post-dose. This concentration was shown to be substantially higher than the in vitro IC₅₀ value for Del19/T790M/C797S_NIH3T3 cells,

suggesting that a once-daily dosing regimen can maintain a therapeutically relevant concentration.

For comparative purposes and to guide future studies, the following table outlines the typical pharmacokinetic parameters that should be determined for **CH7233163** in various preclinical species.

Table 1: Template for Pharmacokinetic Parameters of **CH7233163** in Preclinical Models

Parameter	Mouse	Rat	Dog	Monkey
Dose (mg/kg)	Data not available	Data not available	Data not available	Data not available
Route of Administration	Oral	Data not available	Data not available	Data not available
Cmax (ng/mL)	Data not available	Data not available	Data not available	Data not available
Tmax (h)	Data not available	Data not available	Data not available	Data not available
AUC0-t (ng·h/mL)	Data not available	Data not available	Data not available	Data not available
AUC0-inf (ng·h/mL)	Data not available	Data not available	Data not available	Data not available
t1/2 (h)	Data not available	Data not available	Data not available	Data not available
CL/F (mL/h/kg)	Data not available	Data not available	Data not available	Data not available
Vd/F (L/kg)	Data not available	Data not available	Data not available	Data not available

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf:

Area under the plasma concentration-time curve from time 0 to infinity; $t_{1/2}$: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Experimental Protocols

Protocol 1: In Vivo Dosing Formulation Preparation

This protocol is based on the vehicle used in the pivotal preclinical study of **CH7233163**.

Materials:

- **CH7233163**
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)

Procedure:

- Prepare a stock solution of **CH7233163** in DMSO.
- To prepare the final dosing vehicle, sequentially add the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- Ensure each component is thoroughly mixed before adding the next.
- The final formulation should be a clear solution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
- It is recommended to prepare the working solution for in vivo experiments fresh on the day of use.

Protocol 2: Rodent Pharmacokinetic Study

This protocol provides a general framework for a single-dose pharmacokinetic study in mice.

Animals:

- Female BALB/c nude mice (or other appropriate strain), 6-8 weeks old.
- Animals should be housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water should be provided ad libitum.

Procedure:

- Acclimatize animals for at least one week prior to the experiment.
- Fast animals overnight before dosing (water ad libitum).
- Administer **CH7233163** orally via gavage at the desired dose level (e.g., 10, 30, 100 mg/kg).
- Collect blood samples (approximately 50-100 µL) via tail vein or retro-orbital sinus at the following time points: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
- Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
- Process blood samples immediately by centrifuging at 2,000 x g for 10 minutes at 4°C to separate plasma.
- Store plasma samples at -80°C until bioanalysis.

Protocol 3: Bioanalytical Method for **CH7233163**

Quantification in Plasma

This protocol outlines a general procedure for quantifying **CH7233163** in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a standard method for bioanalysis of small molecules.

Materials:

- Acetonitrile (ACN)
- Formic acid (FA)

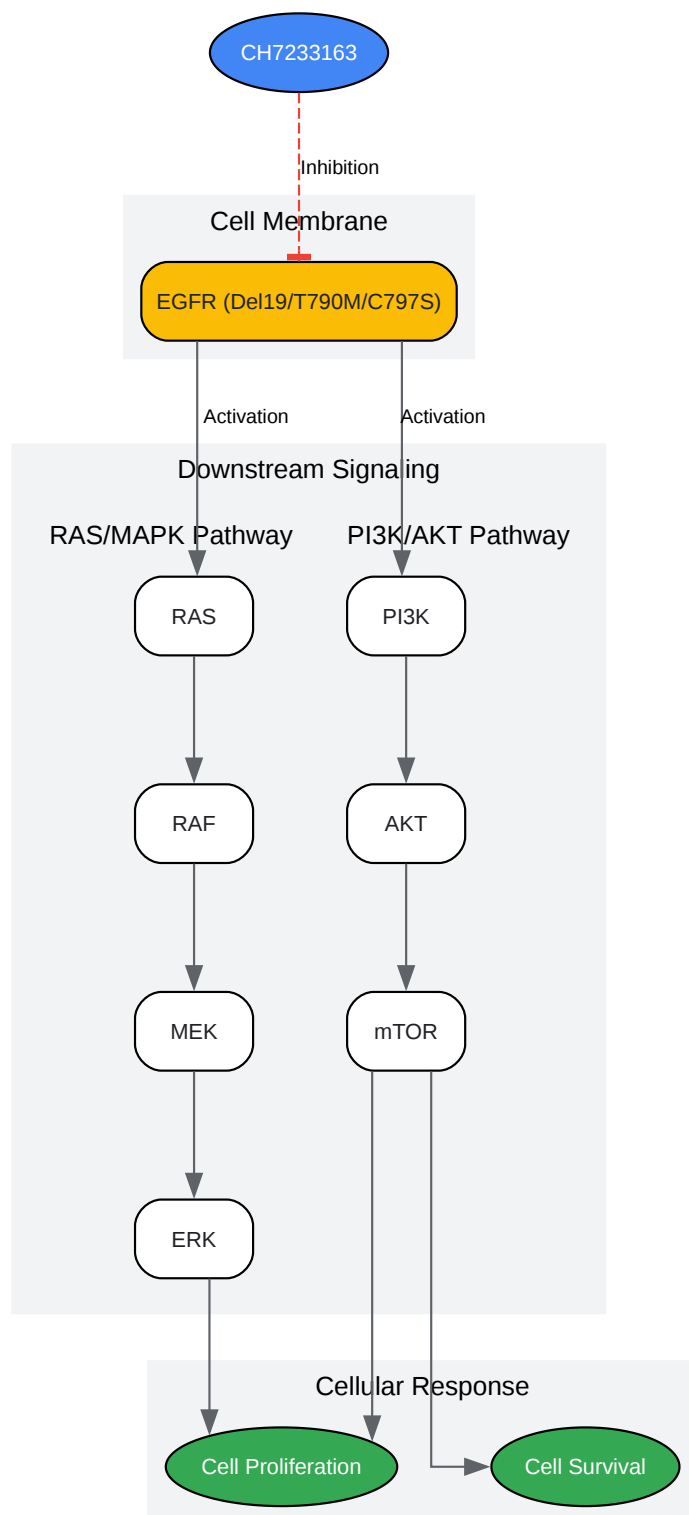
- Ultrapure water
- Internal Standard (IS) - a structurally similar compound not present in the sample matrix.
- LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

Procedure:

- Sample Preparation (Protein Precipitation):
 - Thaw plasma samples on ice.
 - To 50 μ L of plasma, add 150 μ L of ACN containing the internal standard.
 - Vortex for 1 minute to precipitate proteins.
 - Centrifuge at 13,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
- Chromatographic Conditions:
 - Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 μ m).
 - Mobile Phase A: 0.1% FA in water.
 - Mobile Phase B: 0.1% FA in ACN.
 - Flow Rate: 0.4 mL/min.
 - Gradient: Develop a suitable gradient to ensure separation of **CH7233163** from endogenous plasma components.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Detection: Multiple Reaction Monitoring (MRM).

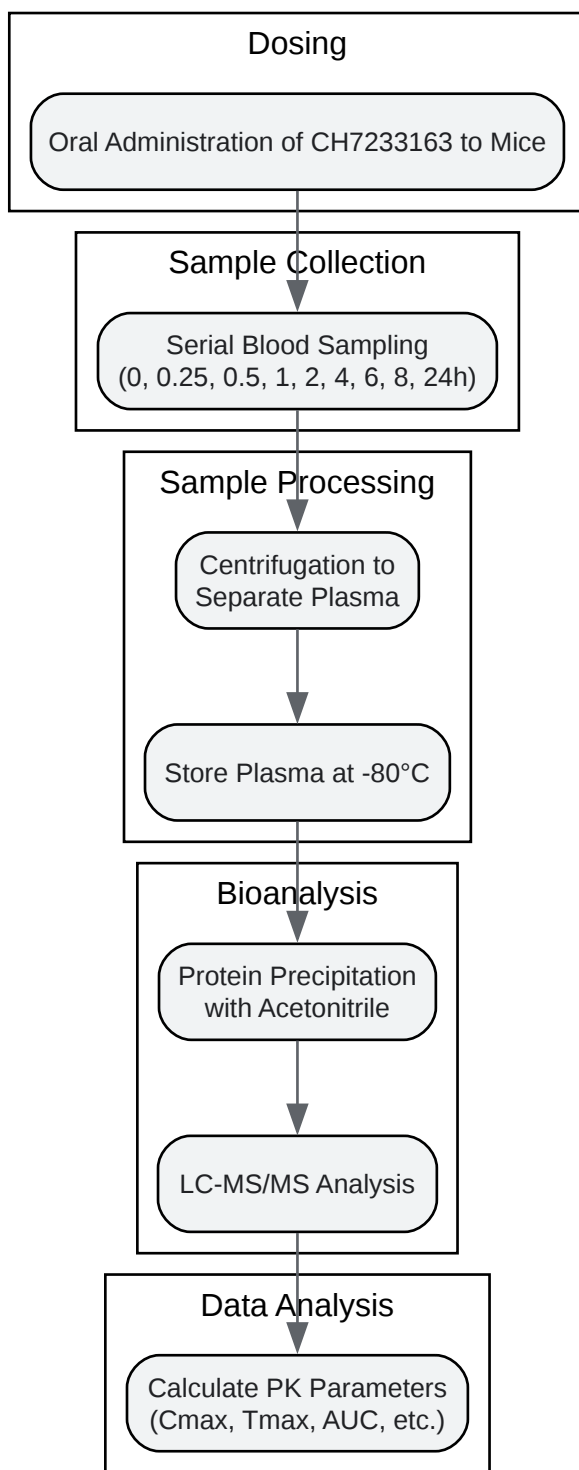
- Determine the optimal precursor-to-product ion transitions for **CH7233163** and the IS.
- Quantification:
 - Prepare a calibration curve by spiking known concentrations of **CH7233163** into blank plasma.
 - Analyze calibration standards, quality control samples, and unknown samples.
 - Calculate the concentration of **CH7233163** in the unknown samples using the calibration curve.

Visualizations



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Caption: EGFR signaling pathway and the inhibitory action of **CH7233163**.



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Caption: Experimental workflow for a preclinical pharmacokinetic study.

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References

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